molecular formula C15H14N8S B7774459 1,3-Bis(benzotriazol-1-ylmethyl)thiourea CAS No. 28539-03-9

1,3-Bis(benzotriazol-1-ylmethyl)thiourea

Cat. No.: B7774459
CAS No.: 28539-03-9
M. Wt: 338.4 g/mol
InChI Key: NDAKLOAVPOVTPO-UHFFFAOYSA-N
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Description

1,3-Bis(benzotriazol-1-ylmethyl)thiourea is a compound that belongs to the class of thiourea derivatives. Thiourea derivatives are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry. This compound, in particular, features two benzotriazole groups attached to a thiourea backbone, which imparts unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Bis(benzotriazol-1-ylmethyl)thiourea can be synthesized through a multi-step process involving the reaction of benzotriazole with thiourea. One common method involves the reaction of benzotriazole with formaldehyde to form benzotriazolylmethyl chloride, which is then reacted with thiourea to yield the final product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(benzotriazol-1-ylmethyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiourea group to thiol or amine derivatives.

    Substitution: The benzotriazole groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted benzotriazole derivatives.

Mechanism of Action

The mechanism of action of 1,3-Bis(benzotriazol-1-ylmethyl)thiourea involves its ability to interact with various molecular targets through hydrogen bonding, π-π stacking interactions, and coordination with metal ions. These interactions enable the compound to modulate biological pathways and exhibit its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(benzotriazol-1-ylmethyl)thiourea is unique due to the presence of benzotriazole groups, which enhance its stability and reactivity. This makes it particularly valuable in applications requiring robust chemical properties and specific interactions with biological targets .

Properties

IUPAC Name

1,3-bis(benzotriazol-1-ylmethyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8S/c24-15(16-9-22-13-7-3-1-5-11(13)18-20-22)17-10-23-14-8-4-2-6-12(14)19-21-23/h1-8H,9-10H2,(H2,16,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDAKLOAVPOVTPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CNC(=S)NCN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382676
Record name 1,3-bis(benzotriazol-1-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28539-03-9
Record name 1,3-bis(benzotriazol-1-ylmethyl)thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00382676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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